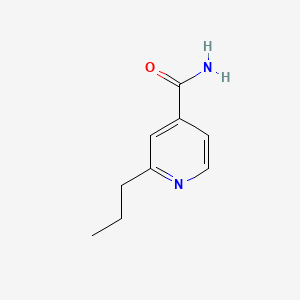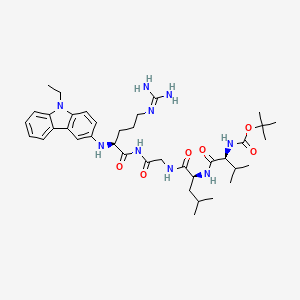
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid is a polyionic polyester of phosphoric acid and the dihydrochalcone phloretin. It is known for its ability to inhibit the action of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. This compound has been studied for its potential therapeutic applications, particularly in the regulation of thyroid hormone secretion and its anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid is synthesized through the polymerization of phloretin with phosphoric acid. The reaction typically involves the esterification of phloretin with phosphoric acid under controlled conditions to form the polyionic polyester. The process requires precise temperature control and the use of catalysts to ensure the formation of the desired polymer .
Industrial Production Methods: Industrial production of polyphloretin phosphate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the production of high-quality polyphloretin phosphate suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the polymer, altering its properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer, enhancing its reactivity and functionality
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid has a wide range of scientific research applications, including:
Chemistry:
- Used as a reagent in various organic synthesis reactions.
- Studied for its unique polymeric properties and potential applications in material science .
Biology:
- Investigated for its role in inhibiting prostaglandin action, which has implications in inflammation and pain management .
Medicine:
- Explored for its potential in regulating thyroid hormone secretion and treating conditions like Graves’ disease .
- Studied for its anti-inflammatory properties and potential use in treating inflammatory diseases .
Industry:
Wirkmechanismus
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid exerts its effects primarily by inhibiting the action of prostaglandins. It interferes with the binding of prostaglandins to their receptors, thereby blocking their biological effects. This inhibition can reduce inflammation, pain, and other prostaglandin-mediated responses . Additionally, polyphloretin phosphate has been shown to inhibit the action of thyroid-stimulating hormone (TSH) at its receptor site, which can regulate thyroid hormone secretion .
Vergleich Mit ähnlichen Verbindungen
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid is unique in its ability to inhibit prostaglandin action. Similar compounds include:
Di-4-phloretin phosphate: Another derivative of phloretin that inhibits cyclic AMP accumulation.
4-phloretin phosphate: A related compound with similar inhibitory effects on prostaglandin action.
Phloretin: The parent compound, which also has inhibitory effects but is less potent than its phosphorylated derivatives
This compound stands out due to its higher potency and broader range of applications in scientific research and medicine.
Eigenschaften
CAS-Nummer |
9014-72-6 |
|---|---|
Molekularformel |
C15H17O9P |
Molekulargewicht |
372.26 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid |
InChI |
InChI=1S/C15H14O5.H3O4P/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20;1-5(2,3)4/h1-2,4-5,7-8,16-17,19-20H,3,6H2;(H3,1,2,3,4) |
InChI-Schlüssel |
RLMSQWIGQNTPCF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O.OP(=O)(O)O |
Kanonische SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O.OP(=O)(O)O |
Key on ui other cas no. |
9014-72-6 |
Synonyme |
Phosphate, Polyphloretin Polyphloretin Phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methyl-4-(oxirane-2-carbonylamino)pyrrole-2-carboxamide](/img/structure/B1216772.png)




![[4-Cyano-5-methyl-4-(3,4,5-trimethoxyphenyl)hexyl]-[2-(3,4-dimethoxyphenyl)ethyl]-dimethylazanium](/img/structure/B1216778.png)



![5H-pyrido[4,3-b]indol-3-amine](/img/structure/B1216783.png)
